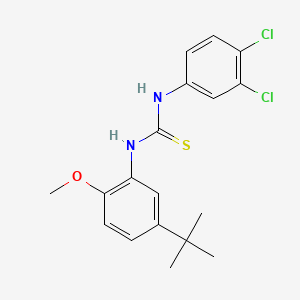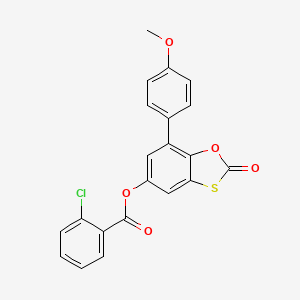
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
説明
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is commonly referred to as "DMS" and belongs to the class of sulfonamide drugs.
作用機序
The exact mechanism of action of DMS is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, DMS reduces the acidity of the tumor microenvironment, which in turn inhibits cancer cell growth and survival.
Biochemical and Physiological Effects:
DMS has been shown to have various biochemical and physiological effects. It inhibits the activity of CAIX, which reduces the acidity of the tumor microenvironment. DMS also reduces the expression of various proteins involved in cancer cell survival and proliferation. Additionally, DMS has been shown to have anti-inflammatory and anti-angiogenic properties.
実験室実験の利点と制限
DMS has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, there are also some limitations to using DMS in lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
There are several possible future directions for research on DMS. One area of interest is the development of more effective methods for administering DMS, such as the use of nanoparticles or liposomes. Another area of focus is the optimization of DMS's mechanism of action, which could involve identifying additional targets for the drug or modifying its chemical structure. Finally, research could also focus on the potential use of DMS in combination with other drugs or therapies to enhance its therapeutic potential.
科学的研究の応用
DMS has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. DMS has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-3-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2S/c1-3-17-7-12(8(2)15-17)20(18,19)16-11-5-4-9(13)6-10(11)14/h4-7,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKHARUPABIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4759705.png)
![3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4759713.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4759731.png)
![N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4759742.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4759749.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4759771.png)
![2-(3-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4759785.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4759792.png)
![4-chloro-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4759799.png)


![2-({4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4759810.png)